molecular formula C14H12N4O2 B12929372 N-Methyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine CAS No. 832102-65-5

N-Methyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine

Cat. No.: B12929372
CAS No.: 832102-65-5
M. Wt: 268.27 g/mol
InChI Key: NYEYJFUSHTYTFF-UHFFFAOYSA-N
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Description

N-Methyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine is a synthetic benzimidazole derivative of significant interest in medicinal chemistry research. Benzimidazoles are recognized as privileged structures in drug discovery due to their diverse biological activities and structural similarity to purine bases . This compound features a multi-substituted benzimidazole core, which is a common pharmacophore in numerous therapeutic agents. Research on analogous 5-nitrobenzimidazole compounds has demonstrated potential antitumor and antiprotozoal activities . The nitro group at the 5-position is a key structural feature often associated with enhanced biological activity, as observed in related compounds where it contributes to cytotoxic effects . The N-phenyl and N-methyl substituents further modulate the molecule's properties, influencing its lipophilicity and potential interactions with biological targets. The primary research applications for this chemical are in the fields of anticancer agent development and antiparasitic drug discovery . It serves as a key intermediate for the synthesis of more complex polycyclic structures, such as pyrimidobenzimidazoles, which are explored for their relevant biological properties . This product is intended for use in in vitro assays and hit-to-lead optimization studies. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

832102-65-5

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

N-methyl-5-nitro-1-phenylbenzimidazol-2-amine

InChI

InChI=1S/C14H12N4O2/c1-15-14-16-12-9-11(18(19)20)7-8-13(12)17(14)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)

InChI Key

NYEYJFUSHTYTFF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization to Form 1-Phenylbenzimidazole Core

The initial step involves the condensation of o-phenylenediamine with benzaldehyde to form 2-phenylbenzimidazole. This cyclization is typically acid-catalyzed and can be performed under reflux conditions in solvents such as ethanol or methanol.

  • Reaction conditions: reflux in ethanol, presence of acid catalyst (e.g., HCl or polyphosphoric acid).
  • Yield: Generally high, often above 80%.

Nitration at the 5-Position

The 2-phenylbenzimidazole intermediate is subjected to nitration to introduce the nitro group at the 5-position of the benzimidazole ring.

  • Reagents: Concentrated nitric acid or a mixture of nitric and sulfuric acids.
  • Conditions: Controlled temperature (0–5 °C) to avoid over-nitration or decomposition.
  • Outcome: Selective nitration at the 5-position due to electronic and steric effects.

Methylation of the 2-Amino Group

The final step involves methylation of the 2-amine group to form the N-methyl derivative.

  • Common methylating agents: Methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
  • Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the amine.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Reaction conditions: Room temperature to mild heating.
  • Yield: Typically high, with minimal side reactions.

Representative Synthetic Route Summary

Step Reactants/Conditions Product Yield (%) Notes
1 o-Phenylenediamine + Benzaldehyde, acid, reflux 2-Phenylbenzimidazole 80–90 Cyclization under acidic reflux
2 2-Phenylbenzimidazole + HNO3/H2SO4, 0–5 °C 5-Nitro-2-phenylbenzimidazole 70–85 Controlled nitration
3 5-Nitro-2-phenylbenzimidazole + CH3I + K2CO3, DMF N-Methyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine 75–90 Methylation of amine group

Alternative and Industrial Methods

One-Pot or Sequential Synthesis

Some protocols combine cyclization and nitration in a sequential manner without isolating intermediates, improving efficiency and reducing purification steps.

Use of Catalysts and Green Chemistry Approaches

  • Lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) has been used for related benzimidazole syntheses, offering mild conditions and good yields.
  • Continuous flow reactors are employed industrially to optimize reaction times, yields, and safety, especially for nitration steps.

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Major Products/Outcomes
Cyclization Acid catalyst, reflux in ethanol Benzimidazole core formation
Nitration HNO3/H2SO4, low temperature Selective 5-nitro substitution
Methylation CH3I or dimethyl sulfate, base, DMF N-Methylated amine derivative

Research Findings and Notes

  • The nitration step requires careful temperature control to avoid dinitration or ring degradation.
  • Methylation is generally straightforward but requires anhydrous conditions to prevent hydrolysis of methylating agents.
  • Purification is commonly achieved by silica gel column chromatography or recrystallization.
  • Yields reported in literature range from 70% to 90% for each step, indicating efficient synthetic protocols.
  • Industrial scale-up benefits from continuous flow technology and solvent recycling to minimize environmental impact.

Summary Table of Key Parameters

Parameter Typical Conditions Observations
Cyclization temperature Reflux (~78 °C in ethanol) High yield, clean reaction
Nitration temperature 0–5 °C Selective nitration, avoid overreaction
Methylation temperature Room temperature to 50 °C Efficient methylation, minimal side products
Solvents Ethanol, DMF, THF Polar solvents preferred
Purification Column chromatography, recrystallization High purity product

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at the 5-position strongly activates the benzimidazole ring for nucleophilic substitution. This electron-withdrawing group enhances the electrophilicity of adjacent carbon atoms, particularly at the 4- and 6-positions. Key findings include:

Reaction TypeConditionsReagentsMajor Products
Aromatic Nucleophilic SubstitutionDMF, 80°C, 12 hrsSodium ethoxide, R–X (alkyl halide)4/6-Substituted derivatives
HydrolysisAcidic (H₂SO₄) or alkaline (NaOH) aqueous conditionsH₂O5-Nitrobenzimidazolone derivatives

The nitro group’s meta-directing effect dictates regioselectivity, favoring substitution at the 4- and 6-positions. Kinetic studies indicate higher reactivity in polar aprotic solvents due to stabilization of transition states.

Photolytic Degradation

Under UV irradiation (λ = 228–332 nm), the nitro group undergoes photolysis, leading to N–O bond cleavage. This reaction is critical in environmental and pharmaceutical degradation studies:

  • Primary Pathway :

    Nitro grouphνNitric oxide (NO)+Dimethylamino radicalH2OFormamide derivatives\text{Nitro group} \xrightarrow{h\nu} \text{Nitric oxide (NO)} + \text{Dimethylamino radical} \xrightarrow{\text{H}_2\text{O}} \text{Formamide derivatives}

    Major products include N-methylformamide and nitrite ions, with quantum yields (Φ) ranging from 0.1–0.3 in aqueous solutions .

  • Secondary Pathways :

    • Formation of peroxynitrite (ONOO⁻) under aerobic conditions.

    • pH-dependent products: Amidoximes dominate in acidic media, while N-methylamine derivatives form in alkaline solutions .

Reduction of the Nitro Group

Catalytic hydrogenation or chemical reduction converts the nitro group to an amine, significantly altering biological activity:

Reducing AgentConditionsProducts
H₂/Pd-CEthanol, 25°C, 2 atm H₂5-Amino-1-phenyl-1H-benzimidazol-2-amine
SnCl₂/HClReflux, 6 hrsAmine derivatives with >90% yield

Reduction kinetics follow pseudo-first-order behavior, with activation energies (Eₐ) of ~45 kJ/mol in ethanol.

Electrophilic Aromatic Substitution

The benzimidazole core participates in electrophilic substitution, though the nitro group deactivates the ring. Key reactions include:

  • Nitration :
    Further nitration occurs at the 7-position under mixed acid (HNO₃/H₂SO₄), albeit with low yields (~20%) due to steric hindrance.

  • Sulfonation :
    Fuming H₂SO₄ at 150°C introduces sulfonic acid groups at the 4-position, yielding water-soluble derivatives.

Grignard and Organometallic Reactions

The methylamino group at the 2-position reacts with organometallic reagents:

ReagentConditionsProducts
CH₃MgBrTHF, −78°C, 2 hrsN,N-Dimethyl derivatives
PhLiEt₂O, 0°C, 1 hrPhenyl-substituted analogs

These reactions proceed via deprotonation of the NH group, followed by alkylation or arylation .

Comparative Reactivity with Analogues

The compound’s reactivity diverges from simpler benzimidazoles due to its substituents:

CompoundReactivity with H₂/Pd-CPhotolysis Products
N-Methyl-5-nitro derivativeRapid reduction (t₁/₂ = 30 min)Formamide, nitrite
5-NitrobenzimidazoleSlower reduction (t₁/₂ = 2 hrs)Benzimidazolone, NO

The phenyl group at N1 sterically hinders nucleophilic attack but stabilizes intermediates through resonance .

Mechanistic Insights

  • Nucleophilic Substitution : Follows an SNAr mechanism, with rate-limiting deprotonation of the σ-complex.

  • Photolysis : Proceeds via a singlet excited state, generating radicals that recombine or oxidize solvent molecules .

Scientific Research Applications

Medicinal Chemistry

N-Methyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine has been investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including DNA damage and disruption of cellular processes .

Case Study: Anticancer Activity
A study demonstrated that derivatives of benzimidazole, including N-Methyl compounds, exhibited significant antiproliferative effects against various cancer cell lines, highlighting their potential for development as therapeutic agents .

Antimicrobial Properties

This compound has shown promising antimicrobial and antifungal properties . It has been evaluated for effectiveness against a range of bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and various fungal pathogens.

Case Study: Antimicrobial Efficacy
In vitro tests revealed that N-Methyl derivatives displayed strong antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting their potential in treating resistant infections .

Antiprotozoal Activity

Research has indicated that this compound exhibits antiprotozoal properties , making it a candidate for therapeutic applications against parasitic infections.

Case Study: Antiparasitic Effects
Studies demonstrated that certain benzimidazole derivatives significantly inhibited protozoan growth, showcasing their potential as therapeutic agents against diseases caused by protozoa .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the development of dyes, pigments, and other functional materials . Its unique chemical structure allows it to participate in various chemical reactions that are valuable in material science.

Mechanism of Action

The mechanism of action of N-Methyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine involves its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and enzymes. This interaction can lead to the inhibition of DNA synthesis, disruption of cellular processes, and ultimately cell death. The compound’s ability to form hydrogen bonds and π-π interactions with nucleic acids and proteins is crucial for its biological activity .

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties
Compound Name Nitro Position Substituents (Position) Molecular Weight Key Biological Activity
N-Methyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine 5 1-phenyl, 2-methylamine 254.24 g/mol Antiparasitic (predicted)
Benznidazole 5 1-methyl, 2-nitroimidazole 260.16 g/mol Antitrypanosomal (clinical use)
5-Nitro-1-phenyl-1H-benzimidazol-2-amine (CAS 832102-56-4) 5 1-phenyl, 2-amine 240.24 g/mol Not reported
N,N-Dimethyl-6-nitro-1H-benzimidazol-2-amine (CAS 89843-43-6) 6 2-dimethylamine 206.20 g/mol Unknown

Key Observations :

Nitro Position : A nitro group at position 5 (vs. 6) enhances redox activity, critical for antiparasitic mechanisms via free radical generation .

Methylation of the amine at position 2 reduces polarity, enhancing metabolic stability compared to unmethylated analogues (e.g., CAS 832102-56-4) .

Activity Trends : Compounds with arylacetamide side chains (e.g., Compound 7) show superior activity over simple phenyl-substituted derivatives, suggesting substituent flexibility for optimizing target binding .

Biological Activity

N-Methyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative, antimicrobial, and antiprotozoal properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H13N3O2\text{C}_{14}\text{H}_{13}\text{N}_{3}\text{O}_{2}

This structure features a nitro group and a phenyl moiety, which are crucial for its biological activity.

Antiproliferative Activity

Several studies have demonstrated the antiproliferative effects of benzimidazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-23116.38Apoptosis via mitochondrial disruption
2g (related derivative)MDA-MB-23116.38Caspase activation

In a study evaluating various benzimidazole derivatives, it was found that this compound exhibited significant cytotoxicity against multiple cancer cell lines, including breast cancer cells (MDA-MB-231) with an IC50 value of 16.38 µM .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli4
Candida albicans64

In vitro studies revealed that this compound had minimal inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL against various pathogens, indicating its potential as an antimicrobial agent .

Antiprotozoal Activity

This compound has been evaluated for its antiprotozoal activity against parasites such as Giardia intestinalis and Trichomonas vaginalis.

ProtozoanIC50 (µM)Comparison to Benznidazole
Giardia intestinalis3.957x more active
Trichomonas vaginalisNot specified4x more active

The compound showed significant activity against Giardia intestinalis, being seven times more effective than the standard drug benznidazole .

Case Studies and Research Findings

Numerous research articles have explored the biological activities of benzimidazole derivatives. For instance:

  • Anticancer Studies : A study highlighted the anticancer potential of various benzimidazole derivatives, including N-Methyl compounds, emphasizing their ability to inhibit cell proliferation through apoptosis mechanisms .
  • Antimicrobial Efficacy : Research indicated that derivatives of benzimidazole displayed strong antibacterial properties with MIC values comparable to established antibiotics, suggesting their potential in treating resistant infections .
  • Antiprotozoal Properties : In vitro tests demonstrated that certain derivatives significantly inhibited protozoan growth, showcasing their potential as therapeutic agents against parasitic infections .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-Methyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via cyclization or condensation reactions. For example, substituted benzimidazoles are often prepared by reacting o-phenylenediamine derivatives with nitro-substituted carboxylic acids or acyl chlorides in polyphosphoric acid or under reflux with catalysts like POCl₃ . Optimization involves adjusting temperature (e.g., 120°C for cyclization), stoichiometry of reagents, and purification via column chromatography. Yields improve with inert atmospheres (N₂/Ar) and controlled pH to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated in studies of analogous benzimidazoles . Use SHELX software for refinement .
  • FT-IR identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹ and benzimidazole C=N at ~1600 cm⁻¹) .
  • NMR (¹H/¹³C) resolves aromatic proton environments and methyl group integration .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for nitro-aromatic compounds. Key precautions include:

  • Use of fume hoods to avoid inhalation of fine particulates .
  • Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Storage in airtight containers away from reducing agents to prevent explosive decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites .
  • Compare theoretical IR/NMR spectra with experimental data to validate computational models .
  • Analyze charge distribution to predict sites for electrophilic substitution (e.g., nitro group directing effects) .

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

  • Methodological Answer :

  • Step 1 : Verify experimental conditions (e.g., solvent effects in NMR, crystal packing in XRD). For example, solvent polarity shifts proton signals by 0.1–0.3 ppm .
  • Step 2 : Re-optimize DFT parameters (e.g., solvent models like PCM or SMD) to align with experimental settings .
  • Step 3 : Use high-level ab initio methods (e.g., MP2) for challenging cases where B3LYP fails to capture dispersion forces .

Q. What mechanistic insights exist for the formation of the benzimidazole core in this compound under acidic vs. neutral conditions?

  • Methodological Answer :

  • Acidic conditions (e.g., polyphosphoric acid): Promote cyclodehydration of o-phenylenediamine derivatives via protonation of carbonyl intermediates, favoring intramolecular nucleophilic attack .
  • Neutral/mild conditions (e.g., POCl₃ catalysis): Proceed through a stepwise mechanism with isolable imine intermediates, enabling better control over regioselectivity .

Q. How can solvent effects and substituent positioning influence the fluorescence properties of analogous nitro-benzimidazoles?

  • Methodological Answer :

  • Solvents with high polarity (e.g., DMSO) induce bathochromic shifts in emission spectra due to stabilization of excited states .
  • Electron-withdrawing groups (e.g., nitro) at the 5-position enhance fluorescence quenching via intramolecular charge transfer (ICT), while electron-donating groups (e.g., methoxy) at the 1-position improve quantum yields .

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